![molecular formula C₁₉H₂₅NO₈ B1140163 Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside CAS No. 55652-76-1](/img/structure/B1140163.png)
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is a compound extensively employed in the biomedicine sector. It unveils promising therapeutic implications for specific ailments and is prominent in drug development. This compound serves as a fundamental component for diverse treatments, including antiviral and antibacterial therapies.
作用機序
Target of Action
The primary target of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates, specifically in the transfer of N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc to specific substrates .
Mode of Action
this compound acts as an inhibitor of O-linked glycosylation in a variety of cell lines . It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in the glycosylation of O-glycosidically linked glycoproteins . By inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, it disrupts the normal process of adding a GlcNAc molecule to specific substrates . This can lead to changes in the structure and function of the glycoproteins, affecting various cellular processes.
Result of Action
The inhibition of O-linked glycosylation by this compound can lead to changes in the structure and function of glycoproteins . This can disrupt normal cellular processes, potentially leading to various effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-galactose followed by benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds. The production scale can range from kilograms to metric tons, depending on the demand.
化学反応の分析
Types of Reactions
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like sodium azide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product is usually an azide derivative.
科学的研究の応用
Glycosylation Inhibition
The primary application of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside lies in its role as an O-glycosylation inhibitor . It disrupts the glycosylation pathways by mimicking the natural substrates of glycosyltransferases. This inhibition has been shown to impact:
- Mucin Synthesis : The compound inhibits the synthesis of mucins, which are glycoproteins that play vital roles in cell signaling and protection against pathogens .
- Viral Replication : Research indicates that this compound can enhance the replication of the Human Immunodeficiency Virus (HIV) in vitro by altering O-glycosylation patterns on viral proteins .
Case Study 1: Impact on HIV Replication
In a study examining the effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV replication, researchers found that pretreatment with this compound significantly increased the percentage of HIV-infected cells and the amount of viral proteins produced. Specifically:
- HIV-infected cells increased by 7.6-fold .
- Viral particles in culture supernatants increased by 74-fold when using virus grown in the presence of the compound .
Case Study 2: Mucin Glycosylation in Cancer Cells
Another study focused on colon cancer cells demonstrated that Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside effectively inhibited mucin glycosylation. This inhibition led to a decrease in cell adhesion and migration, suggesting potential therapeutic implications for cancer treatment .
Table 1: Effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV Replication
Parameter | Control (No Treatment) | Treated with Compound | Change (%) |
---|---|---|---|
Percentage of Infected Cells | 1% | 7.6% | +660% |
Viral p24 Protein Levels | Baseline | Increased by 1.3-fold | +30% |
Viral Particles | Baseline | Increased by 74-fold | +7400% |
Table 2: Inhibition of Mucin Glycosylation in Cancer Cells
Cell Line | Control Mucin Levels | Treated Mucin Levels | Change (%) |
---|---|---|---|
LS174T (Colon) | High | Low | -50% |
類似化合物との比較
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar inhibitory effects on glycosyltransferases.
Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside: A more complex glycoside used in similar biochemical applications.
Uniqueness
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is unique due to its specific acetylation pattern, which enhances its stability and bioavailability. This makes it particularly effective in drug development and therapeutic applications.
生物活性
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside (often referred to as BAGN) is a compound of significant interest in the field of glycoscience and biomedicine due to its role as an O-glycosylation inhibitor . This article provides a comprehensive overview of its biological activities, mechanisms of action, and implications in various research domains, particularly in the context of viral infections and cancer.
BAGN is a derivative of α-D-galactopyranoside with the following chemical structure:
- Molecular Formula : C₁₉H₂₅N₁O₈
- CAS Number : 11784224
- Molecular Weight : 393.41 g/mol
BAGN functions primarily as an inhibitor of O-glycosylation, a crucial post-translational modification that affects protein function and stability. It acts by mimicking the substrate for glycosyltransferases, thereby blocking the extension of O-glycan chains. This inhibition has been shown to have various downstream effects on cellular processes, particularly in immune response and cancer progression.
1. Impact on HIV Replication
Research has demonstrated that BAGN significantly influences HIV infectivity and replication rates. In a study involving PHA-blast target cells, pretreatment with BAGN resulted in:
- A 7.6-fold increase in the percentage of HIV-infected cells (p = 0.0115).
- A 1.3-fold increase in the per-cell amount of HIV p24 protein (p = 0.2475).
- A 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) compared to controls without BAGN .
These findings suggest that BAGN not only facilitates viral entry but also enhances viral production within host cells.
2. Effects on Mucin Biosynthesis
BAGN has been shown to suppress mucin biosynthesis, which is critical in various cancers, particularly breast cancer. In studies involving breast cancer cell lines:
- BAGN inhibited MUC1 expression, which is associated with tumor metastasis.
- The compound decreased the adhesion and invasion capabilities of cancer cells by limiting O-glycan elongation on MUC1 .
This inhibition may provide a therapeutic avenue for targeting mucin-expressing tumors.
Case Study 1: HIV Research
In a controlled experiment with HIV-infected PHA-blasts treated with BAGN:
Measurement | Control Group | BAGN Treatment | Statistical Significance |
---|---|---|---|
Percentage of Infected Cells | 1% | 7.6% | p = 0.0115 |
Intracellular p24 Protein Level | Baseline | Increased by 1.3-fold | p = 0.2475 |
Viral Particles | Baseline | Increased by 7.1-fold | p = 0.0029 |
This case highlights the potential of BAGN as a facilitator for studying HIV dynamics and possibly enhancing therapeutic strategies against the virus.
Case Study 2: Cancer Cell Adhesion
In studies assessing the role of BAGN in endometrial carcinoma cells:
Parameter | Control Group | BAGN Treatment | Outcome |
---|---|---|---|
CD44 Surface Density | High | Reduced | Decreased cell adhesion |
MUC1 Expression | High | Suppressed | Reduced metastasis potential |
These results underscore the compound's utility in exploring cellular adhesion mechanisms relevant to cancer metastasis.
特性
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-FQBWVUSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。